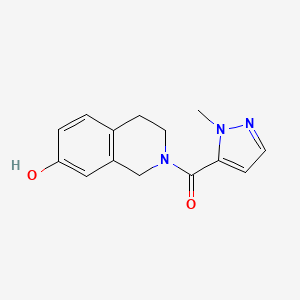
(7-hydroxy-3,4-dihydro-1H-isoquinolin-2-yl)-(2-methylpyrazol-3-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(7-hydroxy-3,4-dihydro-1H-isoquinolin-2-yl)-(2-methylpyrazol-3-yl)methanone, also known as HDPMM, is a compound that has gained increasing attention in the scientific community due to its potential applications in various fields. HDPMM is a small molecule that has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential future directions.
作用机制
The mechanism of action of (7-hydroxy-3,4-dihydro-1H-isoquinolin-2-yl)-(2-methylpyrazol-3-yl)methanone is not fully understood, but it is believed to act through the inhibition of certain enzymes and signaling pathways. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation, and to inhibit the activation of nuclear factor-kappa B (NF-κB), a signaling pathway involved in inflammation and cancer.
Biochemical and Physiological Effects:
(7-hydroxy-3,4-dihydro-1H-isoquinolin-2-yl)-(2-methylpyrazol-3-yl)methanone has been shown to have various biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α), and to induce apoptosis in cancer cells. It has also been shown to have antioxidant properties, which may contribute to its anti-inflammatory and anti-cancer effects.
实验室实验的优点和局限性
The advantages of using (7-hydroxy-3,4-dihydro-1H-isoquinolin-2-yl)-(2-methylpyrazol-3-yl)methanone in lab experiments include its small size, which allows for easy synthesis and purification, and its unique structure and properties, which make it a valuable tool for the design and synthesis of new molecules. However, one limitation of using (7-hydroxy-3,4-dihydro-1H-isoquinolin-2-yl)-(2-methylpyrazol-3-yl)methanone in lab experiments is its limited solubility in water, which may affect its bioavailability and activity in biological systems.
未来方向
There are several potential future directions for the study of (7-hydroxy-3,4-dihydro-1H-isoquinolin-2-yl)-(2-methylpyrazol-3-yl)methanone. One direction is the development of (7-hydroxy-3,4-dihydro-1H-isoquinolin-2-yl)-(2-methylpyrazol-3-yl)methanone-based drugs for the treatment of various diseases, such as cancer and inflammation. Another direction is the design and synthesis of new molecules based on the structure and properties of (7-hydroxy-3,4-dihydro-1H-isoquinolin-2-yl)-(2-methylpyrazol-3-yl)methanone, which may have potential applications in various fields of scientific research. Additionally, further studies are needed to fully understand the mechanism of action of (7-hydroxy-3,4-dihydro-1H-isoquinolin-2-yl)-(2-methylpyrazol-3-yl)methanone and its effects on biological systems.
合成方法
The synthesis of (7-hydroxy-3,4-dihydro-1H-isoquinolin-2-yl)-(2-methylpyrazol-3-yl)methanone can be achieved using different methods, including the reaction of 2-methylpyrazole-3-carboxylic acid with 7-hydroxy-1,2,3,4-tetrahydroisoquinoline in the presence of a coupling agent. Another method involves the reaction of 7-hydroxy-1,2,3,4-tetrahydroisoquinoline with 2-methylpyrazole-3-carboxylic acid hydrazide in the presence of a coupling agent. Both methods result in the formation of (7-hydroxy-3,4-dihydro-1H-isoquinolin-2-yl)-(2-methylpyrazol-3-yl)methanone, which can be purified using various techniques such as column chromatography.
科学研究应用
(7-hydroxy-3,4-dihydro-1H-isoquinolin-2-yl)-(2-methylpyrazol-3-yl)methanone has potential applications in various fields of scientific research. In the field of medicinal chemistry, (7-hydroxy-3,4-dihydro-1H-isoquinolin-2-yl)-(2-methylpyrazol-3-yl)methanone has been studied for its potential as a therapeutic agent for the treatment of various diseases. It has been shown to have anti-inflammatory and anti-cancer properties, making it a promising candidate for the development of new drugs.
In the field of organic chemistry, (7-hydroxy-3,4-dihydro-1H-isoquinolin-2-yl)-(2-methylpyrazol-3-yl)methanone has been studied for its potential as a building block for the synthesis of other compounds. Its unique structure and properties make it a valuable tool for the design and synthesis of new molecules.
属性
IUPAC Name |
(7-hydroxy-3,4-dihydro-1H-isoquinolin-2-yl)-(2-methylpyrazol-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2/c1-16-13(4-6-15-16)14(19)17-7-5-10-2-3-12(18)8-11(10)9-17/h2-4,6,8,18H,5,7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXSOOFJYHSFIFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C(=O)N2CCC3=C(C2)C=C(C=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(7-hydroxy-3,4-dihydro-1H-isoquinolin-2-yl)-(2-methylpyrazol-3-yl)methanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[4-(2-Methoxyphenyl)-1,3-thiazol-2-yl]cyclopentan-1-amine](/img/structure/B7587653.png)
![N-[3-(2-bicyclo[2.2.1]heptanylamino)phenyl]methanesulfonamide](/img/structure/B7587656.png)

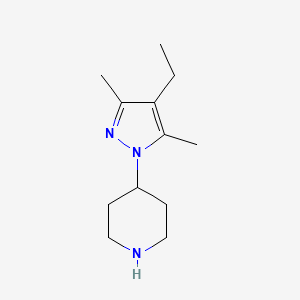

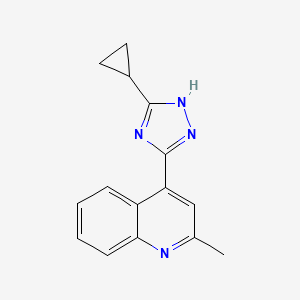


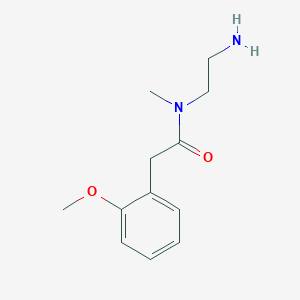
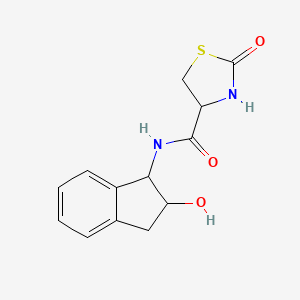
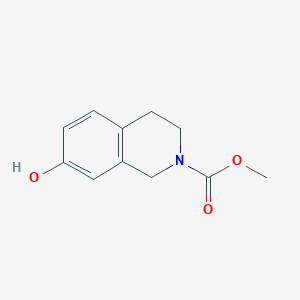
![2-[1-(4-Propan-2-ylphenyl)sulfonylpyrrolidin-2-yl]acetic acid](/img/structure/B7587718.png)
![2-[1-(2,4,6-Trimethylphenyl)sulfonylpyrrolidin-2-yl]acetic acid](/img/structure/B7587725.png)